

Introduction: The Significance of Physicochemical Properties in Early-Phase Drug Discovery

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Compound of Interest

Compound Name: 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde

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2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde is a heterocyclic compound with a molecular structure that presents interest for medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its fundamental physicochemical properties is a critical prerequisite for its application. Properties such as boiling point and density are pivotal in determining appropriate conditions for synthesis, purification, formulation, and storage. In the context of drug development, these parameters influence solubility, bioavailability, and the overall pharmacokinetic profile of a potential therapeutic agent^{[1][2]}.

This guide provides an in-depth analysis of the predicted boiling point and density of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde. Moving beyond a simple reporting of values, we will delve into the computational methodologies used to derive these predictions. The core objective is to offer a Senior Application Scientist's perspective on the causality behind these predictive methods, the inherent trustworthiness of the data, and the practical implications for laboratory work.

Predicted Boiling Point and Density: A Quantitative Overview

Computational chemistry provides powerful tools for estimating the properties of novel molecules before their synthesis, saving significant time and resources. For 2,3-Dihydro-

dioxino[2,3-b]pyridine-6-carbaldehyde (Molecular Formula: $C_8H_7NO_3$, Molecular Weight: 165.15 g/mol [3][4]), several sources provide consistent predicted values for its boiling point and density. These are summarized below.

Property	Predicted Value	Source(s)
Boiling Point	293.0 ± 28.0 °C (at 760 mmHg)	ChemicalBook[5]
293.012 °C (at 760 mmHg)	Echemi[6]	
Density	1.340 ± 0.06 g/cm ³	ChemicalBook[5]
1.34 g/cm ³	Echemi[6]	

It is crucial to acknowledge the uncertainty ranges provided (e.g., ± 28.0 °C). These are not experimental errors but rather represent the confidence interval of the prediction model. This variability underscores the importance of understanding the underlying predictive methodology.

The Methodological Cornerstone: In Silico Property Prediction

The prediction of physicochemical properties for novel organic compounds is predominantly achieved through computational models, which offer a rapid and cost-effective alternative to empirical measurement. These models are generally categorized into several families, with Quantitative Structure-Property Relationship (QSPR) models being one of the most established and widely used approaches[7][8][9].

Expertise in Action: Why Choose a QSPR Approach?

A QSPR model is a mathematical relationship between a molecule's structural or property-based descriptors and a specific physicochemical property[10]. The fundamental principle is that the structure of a molecule dictates its properties. By analyzing a large dataset of known compounds, we can build a model that correlates structural features with properties like boiling point.

The choice to rely on QSPR for a molecule like 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde is guided by several factors:

- **Predictive Power:** For standard organic molecules, well-validated QSPR models can achieve high accuracy[8][11].
- **Speed and Efficiency:** Once a model is built, predicting the properties of a new molecule is nearly instantaneous.
- **Interpretability:** QSPR models can provide insights into which structural fragments or properties (e.g., molecular weight, polarity, hydrogen bonding capacity) most significantly influence the boiling point or density[9].

Other robust methods include group-contribution methods, which estimate properties by summing the contributions of a molecule's functional groups[12][13][14], and more computationally intensive quantum mechanical or neural network models[15][16]. However, for initial, high-throughput screening, QSPR often provides the optimal balance of speed and accuracy.

Protocol for a Predictive QSPR Workflow

To ensure trustworthiness, any predictive protocol must be a self-validating system. The following detailed workflow outlines the steps for developing and applying a QSPR model to predict the boiling point of our target compound.

Step 1: Data Curation and Preparation

- **Objective:** To assemble a high-quality dataset of diverse organic compounds with experimentally determined boiling points.
- **Procedure:**
 - Collect a dataset of several hundred to thousands of organic compounds from reliable databases (e.g., DIPPR, Beilstein)[15][17].
 - The dataset should include a wide variety of functional groups and structural motifs, including heterocyclic systems similar to the target molecule.
 - For each molecule, obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string.

- Standardize and clean the structures to remove duplicates, salts, and mixtures, ensuring data integrity.

Step 2: Molecular Descriptor Calculation

- Objective: To numerically represent the structural features of each molecule in the dataset.
- Procedure:
 - Using computational chemistry software (e.g., RDKit, PaDEL-Descriptor), calculate a wide range of molecular descriptors for each compound.
 - These descriptors can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), or 3D (e.g., molecular shape, surface area)[\[7\]](#)[\[10\]](#).

Step 3: Model Development and Training

- Objective: To create a mathematical equation linking the descriptors to the boiling point.
- Procedure:
 - Divide the curated dataset into a training set (typically ~80%) and a test set (~20%)[\[11\]](#). The training set is used to build the model, while the test set is kept aside to evaluate its predictive performance on unseen data.
 - Employ a feature selection algorithm (e.g., Genetic Algorithm, Stepwise Regression) to identify the most relevant descriptors that correlate with the boiling point[\[10\]](#)[\[15\]](#). This prevents model overfitting.
 - Use a statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm like Random Forest, to build the predictive model using the selected descriptors from the training set[\[7\]](#)[\[11\]](#).

Step 4: Model Validation (The Trustworthiness Pillar)

- Objective: To rigorously assess the accuracy and robustness of the developed model.
- Procedure:

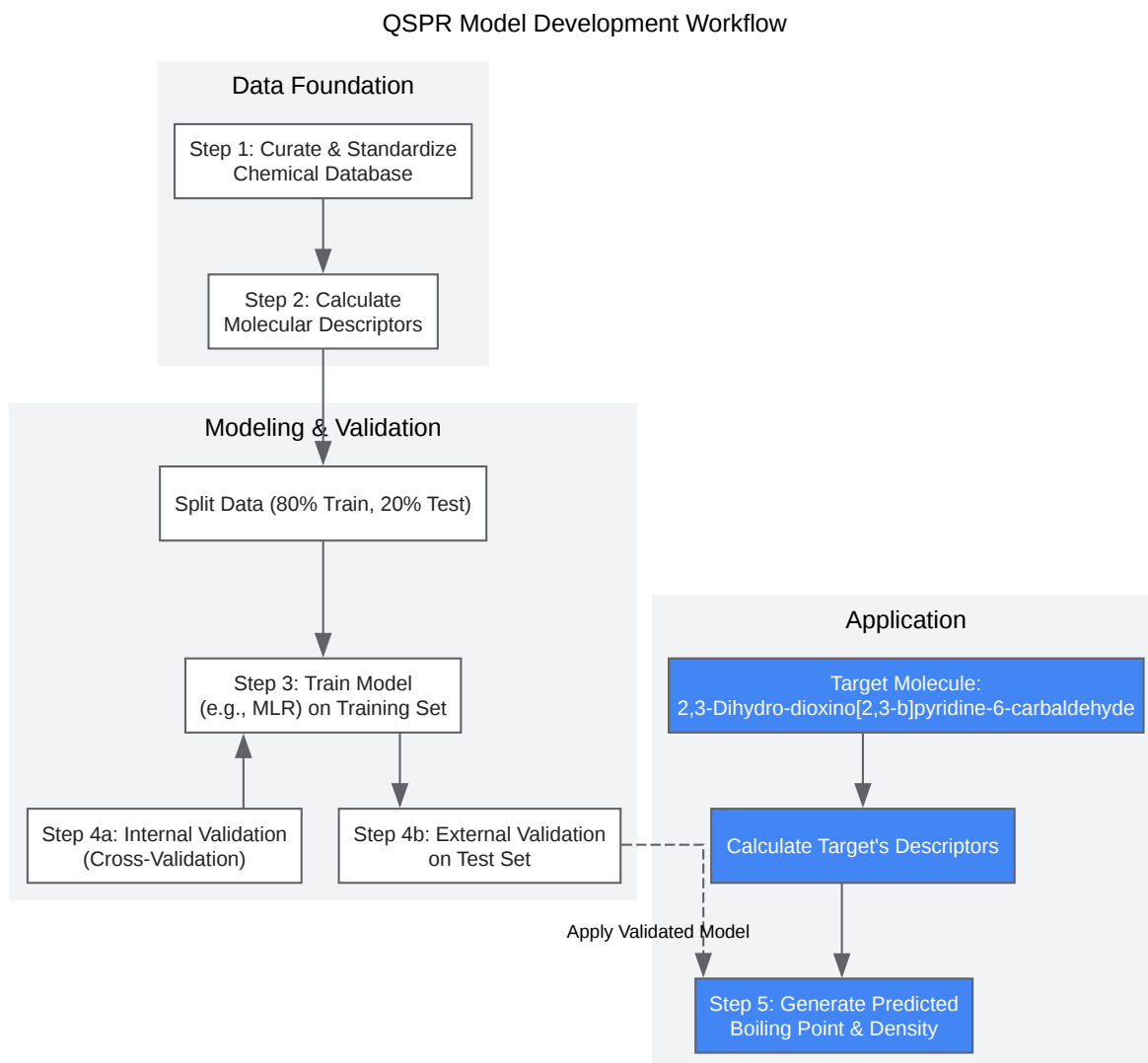
- Internal Validation: Perform cross-validation (e.g., leave-one-out or k-fold cross-validation) on the training set. This involves repeatedly training the model on subsets of the training data and testing it on the remaining part to ensure its stability[10].
- External Validation: Use the model to predict the boiling points of the compounds in the previously unseen test set. The model's performance is evaluated using statistical metrics like the coefficient of determination (R^2) and Root Mean Square Error (RMSE). A high R^2 (close to 1) and low RMSE indicate a reliable model[11].

Step 5: Prediction for the Target Compound

- Objective: To use the validated QSPR model to predict the boiling point of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde.
- Procedure:
 - Generate the same set of molecular descriptors for the target molecule as were used to train the model.
 - Input these descriptors into the final, validated QSPR equation to calculate the predicted boiling point.

Visualizing the Predictive Workflow

The following diagram illustrates the logical flow of the QSPR modeling process, from data collection to final prediction.



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Caption: A flowchart of the Quantitative Structure-Property Relationship (QSPR) modeling process.

Conclusion for the Practicing Scientist

The predicted boiling point of 293.0 °C and density of 1.34 g/cm³ for 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde serve as robust initial estimates for experimental design. These values, derived from well-established computational methodologies like QSPR, provide a reliable foundation for planning purification strategies (e.g., distillation), selecting appropriate reaction solvents, and performing safety assessments. The inherent uncertainty in these predictions highlights their role as guidance rather than absolute fact, a crucial distinction in scientific research. By understanding the rigorous validation processes that underpin these in silico tools, researchers and drug development professionals can confidently leverage predictive data to accelerate discovery and innovation.

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